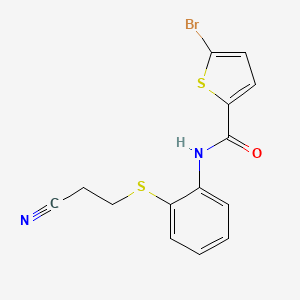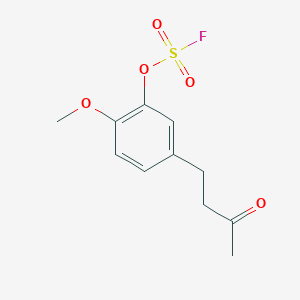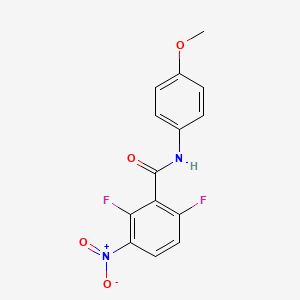
5-amino-1-(4-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-amino-1-(4-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide" is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that could help infer some of the properties and activities of the compound . For instance, the first paper discusses a compound with antitumor activity synthesized from a fluorobenzene derivative and a morpholino-indazole, which suggests that the incorporation of fluorine and a heterocyclic structure such as an indazole or triazole could be significant for biological activity .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting with the functionalization of aromatic systems followed by condensation with other heterocyclic amines. For example, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involved amination and cyclization steps starting from difluorobenzonitrile . This suggests that the synthesis of "5-amino-1-(4-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide" might also involve similar strategies, such as the functionalization of benzyl components and subsequent cyclization to form the triazole ring.
Molecular Structure Analysis
The molecular structure of compounds in this class is often confirmed by single-crystal X-ray analysis, as seen in the second paper for a related triazole nucleoside . This technique allows for the precise determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involving triazole compounds can vary widely depending on the substituents attached to the triazole ring. For instance, the second paper describes the acetylation and ammonolysis of a chloro-triazole derivative, which are typical organic transformations used to modify the chemical structure and properties of the compound . These reactions are indicative of the versatility of triazole compounds in chemical synthesis.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "5-amino-1-(4-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide" are not provided, related compounds often exhibit properties that make them suitable for biological studies. For example, the solubility, stability, and ability to inhibit certain enzymes or cell proliferation are key properties that are typically evaluated. The first paper mentions the inhibition of cancer cell proliferation by a synthesized compound, which is a significant physical property related to its potential use as an antitumor agent .
科学的研究の応用
Synthesis and Biological Evaluation
Synthetic Approaches and Anticancer Potential : Research has demonstrated the synthesis of various triazole derivatives with potential anticancer properties. For example, a series of 1,2,4-triazolo[3,4-b]thiadiazoles starting from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles were synthesized and screened for anticancer properties, with some compounds showing in vitro activity (Bhat et al., 2004). Similarly, N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives were synthesized and evaluated against the oestrogen-positive MCF-7 breast cancer cell line, with several compounds exhibiting cytotoxic effects (Butler et al., 2013).
Ruthenium-Catalyzed Synthesis for Scaffold Development : A study introduced a ruthenium-catalyzed cycloaddition protocol to produce 5-amino-1,2,3-triazole-4-carboxylates, which serve as scaffolds for developing peptidomimetics or biologically active compounds. This method addresses the challenge of the Dimroth rearrangement that these molecules can undergo, providing a pathway to synthesize triazoles active as HSP90 inhibitors (Ferrini et al., 2015).
Antimicrobial and Antitumor Activities
Antimicrobial and Antitumor Derivatives : The synthesis and evaluation of 1,2,4-triazole derivatives for antimicrobial activities have been explored, highlighting the versatility of these compounds. For instance, new 1,2,4-triazoles starting from isonicotinic acid hydrazide showed promising antimicrobial activities (Bayrak et al., 2009). Furthermore, a study on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles revealed remarkable antiavian influenza virus activity, underscoring the potential of these molecules in developing antiviral therapies (Hebishy et al., 2020).
特性
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFN5O/c18-13-5-1-12(2-6-13)10-24-16(20)15(22-23-24)17(25)21-9-11-3-7-14(19)8-4-11/h1-8H,9-10,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSIKAMQIIBADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2511412.png)



![2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2511419.png)

![(Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2511422.png)



![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2511426.png)


![methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate](/img/structure/B2511434.png)